molecular formula C19H16FN5O B2434667 N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide CAS No. 1445578-01-7

N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide

Cat. No.: B2434667
CAS No.: 1445578-01-7
M. Wt: 349.369
InChI Key: ARZOZEUNBKLZEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom attached), a methyl group (-CH3), a pyrazol group (a type of aromatic ring containing nitrogen), and an amine group (-NH2) attached to a benzamide group (a benzene ring attached to a carboxamide group). It’s possible that this compound could have applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. For example, a common method for introducing a cyano group to a molecule is through a reaction known as cyanation . Similarly, a fluorophenyl group could be introduced through a process known as halogenation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the cyano group could potentially undergo reactions such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the molecule. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution within the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound could be quite varied, depending on its properties and potential applications. For example, if it has medicinal properties, future research could involve further testing and development to potentially bring it to market as a new drug .

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-25-12-15(11-22-25)23-14-6-4-5-13(9-14)19(26)24-18(10-21)16-7-2-3-8-17(16)20/h2-9,11-12,18,23H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZOZEUNBKLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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